Zaragozic acid D3

CAS No.:

Cat. No.: VC1820011

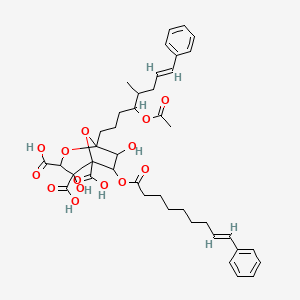

Molecular Formula: C41H50O14

Molecular Weight: 766.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C41H50O14 |

|---|---|

| Molecular Weight | 766.8 g/mol |

| IUPAC Name | 1-[(E)-4-acetyloxy-5-methyl-8-phenyloct-7-enyl]-4,7-dihydroxy-6-[(E)-9-phenylnon-8-enoyl]oxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid |

| Standard InChI | InChI=1S/C41H50O14/c1-27(17-15-23-30-21-12-8-13-22-30)31(52-28(2)42)24-16-26-39-33(44)34(41(55-39,38(49)50)40(51,37(47)48)35(54-39)36(45)46)53-32(43)25-14-6-4-3-5-9-18-29-19-10-7-11-20-29/h7-13,15,18-23,27,31,33-35,44,51H,3-6,14,16-17,24-26H2,1-2H3,(H,45,46)(H,47,48)(H,49,50)/b18-9+,23-15+ |

| Standard InChI Key | DAIUNLCLMAJMGY-KWWDVNFPSA-N |

| Isomeric SMILES | CC(C/C=C/C1=CC=CC=C1)C(CCCC23C(C(C(O2)(C(C(O3)C(=O)O)(C(=O)O)O)C(=O)O)OC(=O)CCCCCC/C=C/C4=CC=CC=C4)O)OC(=O)C |

| Canonical SMILES | CC(CC=CC1=CC=CC=C1)C(CCCC23C(C(C(O2)(C(C(O3)C(=O)O)(C(=O)O)O)C(=O)O)OC(=O)CCCCCCC=CC4=CC=CC=C4)O)OC(=O)C |

Introduction

Chemical Structure and Properties of Zaragozic Acid D3

Zaragozic acid D3 possesses a complex chemical structure characterized by a 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core, which is common to all zaragozic acids . This core structure contains multiple hydroxyl groups and carboxylic acid residues that contribute to its biological activity . The compound differs from other zaragozic acids primarily in its 1-alkyl and 6-acyl side chains, which influence its physicochemical properties and biological interactions .

The structural nuances of ZAD3, particularly its arrangement of hydroxyl groups and carboxylic acid moieties, are critical for its interaction with target enzymes such as squalene synthase . X-ray crystallography and spectroscopic analyses have revealed that these functional groups form specific hydrogen bonds and ionic interactions with amino acid residues in the active site of squalene synthase, explaining the compound's exceptional potency . These structural features also contribute to the compound's solubility profile and cellular penetration capabilities.

Structural Comparison with Other Zaragozic Acids

While ZAD3 shares the same core structure with other zaragozic acids, it possesses unique side chain characteristics that distinguish it from related compounds such as zaragozic acids A, B, and C . For instance, F-10863B (a related compound) is a methylated version of ZAD3, with the methylation occurring at the C3 carboxylic acid position . This structural modification reduces the compound's polarity, potentially enhancing its cellular penetration through passive diffusion mechanisms . Such structural variations within the zaragozic acid family provide valuable insights for structure-activity relationship studies and rational drug design.

The structural differences among zaragozic acids have significant implications for their biological activities. Research has shown that the free carboxylic acid at the C5 position is crucial for squalene synthase inhibitory activity, while the C3 and C4 carboxylic acids may be modified without substantial loss of potency . This structural flexibility allows for the development of derivatives with optimized pharmacokinetic properties while maintaining biological activity.

Biological Activities of Zaragozic Acid D3

Protein Prenylation Inhibition

Protein prenylation is particularly crucial for the activity of small GTPases such as Ras, which are implicated in various cancers . By inhibiting the enzymes responsible for this modification, ZAD3 could potentially interfere with oncogenic signaling pathways, suggesting possible applications in cancer therapy . The ability to simultaneously target cholesterol biosynthesis and protein prenylation represents a unique pharmacological profile that distinguishes ZAD3 from conventional cholesterol-lowering agents.

Antifungal Activity

The antifungal properties of ZAD3 have been demonstrated in various in vitro studies, showing activity against a range of fungal pathogens . This activity, combined with its mechanism of action distinct from current antifungal drugs, positions ZAD3 as a promising lead compound for developing novel antifungal therapeutics . The dual potential for treating both hypercholesterolemia and fungal infections makes ZAD3 a particularly interesting compound for pharmaceutical development.

Current Research Status and Future Directions

Research on zaragozic acid D3 continues to evolve, with ongoing investigations into its mechanism of action, structure-activity relationships, and potential therapeutic applications . Recent studies have focused on understanding the molecular basis of its interaction with target enzymes, optimizing its pharmacokinetic properties, and exploring novel applications beyond cholesterol management and antifungal therapy . The unique biological profile of ZAD3, particularly its dual inhibition of squalene synthase and protein prenylation enzymes, continues to attract scientific interest.

Future research directions may include the development of synthetic analogs with enhanced specificity, improved pharmacokinetic properties, or novel biological activities . Structure-based drug design approaches, leveraging the known binding mode of zaragozic acids to their target enzymes, could guide the rational design of next-generation inhibitors . Additionally, further exploration of the biological consequences of squalene synthase inhibition and protein prenylation blockade could reveal new therapeutic applications for ZAD3 and related compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume